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Compound of Interest

Compound Name: Chlorahololide D

Cat. No.: B1162704

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus
holostegius. The information presented herein is intended to support research and
development efforts in natural product chemistry, oncology, and drug discovery.

Core Spectroscopic Data

The structural elucidation of Chlorahololide D was achieved through extensive spectroscopic
analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution

Mass Spectrometry (HR-MS). The quantitative data from these analyses are summarized
below.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) established the
molecular formula of Chlorahololide D.
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Parameter Value
Molecular Formula C30H3408
lon [M+H]+
Observed m/z 523.2324
Calculated m/z 523.2332

'H NMR Spectroscopic Data

The *H NMR spectrum of Chlorahololide D was recorded in CDCIs at 400 MHz. Chemical
shifts (0) are reported in parts per million (ppm) relative to the solvent peak, and coupling
constants (J) are in Hertz (Hz).
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Position o (ppm) Multiplicity J (Hz)
1 2.55 m
2 1.83 m
3 0.85 m
5 5.92 S
6 3.12 d 2.8
7 4.67 S
9a 221 m
9B 1.62 m
13a 4.90 S
13b 4.84 S
14 1.05 S
15 1.80 S
1 2.65 m
2' 1.90 m
3 1.15 m
5' 5.88 S
6' 2.88 S
8' 4.95 S
9'a 2.15 m
9B 1.75 m
13'a 5.01 S
13'b 4.93 S
14 1.10 S
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3C NMR Spectroscopic Data

The 3C NMR spectrum of Chlorahololide D was recorded in CDCIs at 100 MHz. Chemical
shifts (&) are reported in ppm.

Position o (ppm) Position o (ppm)
1 38.4 1 39.1
2 28.1 2' 275
3 21.2 3 22.0
4 148.2 4 147.5
5 125.1 5' 124.8
6 55.4 6' 56.1
7 82.3 7' 83.5
8 170.1 8' 171.2
9 35.2 9 36.0
10 45.6 10’ 46.2
11 142.3 171 143.1
12 174.5 12 175.0
13 112.9 13 113.5
14 18.2 14 18.9
15 23.7 15' 241

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for

the isolation and characterization of Chlorahololide D.
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Isolation of Chlorahololide D

Extraction: The dried and powdered whole plants of Chloranthus holostegius were extracted
with 95% ethanol at room temperature.

Solvent Partitioning: The resulting crude extract was suspended in water and partitioned
successively with petroleum ether, ethyl acetate, and n-butanol.

Chromatography: The ethyl acetate fraction was subjected to column chromatography on
silica gel, followed by repeated column chromatography on Sephadex LH-20 and preparative
high-performance liquid chromatography (HPLC) to yield pure Chlorahololide D.

Spectroscopic Analysis

NMR Spectroscopy: *H and 3C NMR spectra were acquired on a Bruker AV-400
spectrometer. Samples were dissolved in deuterated chloroform (CDCls). Chemical shifts
were referenced to the residual solvent signals.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
was performed on an Agilent 6210 TOF mass spectrometer to determine the accurate mass
and molecular formula of the compound.

Biological Activity and Signaling Pathways

Chlorahololide D has demonstrated significant anti-cancer properties, particularly against

breast cancer cell lines. Its mechanism of action involves the induction of apoptosis and the

inhibition of cell migration through the modulation of the Focal Adhesion Kinase (FAK) signaling
pathway.[1][2]

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for evaluating the in vitro anti-cancer effects
of Chlorahololide D.
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Caption: In vitro experimental workflow for Chlorahololide D.

FAK Signaling Pathway Inhibition

Chlorahololide D inhibits the phosphorylation of FAK, a key regulator of cell migration and
survival. This disruption leads to a downstream cascade that ultimately suppresses cancer cell

metastasis.
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Caption: Inhibition of the FAK signaling pathway by Chlorahololide D.

Induction of Apoptosis

Chlorahololide D induces apoptosis (programmed cell death) in cancer cells by modulating
the expression of key regulatory proteins, including the Bcl-2 family. It downregulates the anti-
apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

